molecular formula C13H25ClN2O2 B2807838 tert-butyl(5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride CAS No. 2225132-11-4

tert-butyl(5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride

Cat. No.: B2807838
CAS No.: 2225132-11-4
M. Wt: 276.81
InChI Key: BVKTYNMCBFWDRP-FOKUGOJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl(5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its bicyclic structure, which includes a tert-butyl ester group and an aminomethyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:

Safety and Hazards

Specific safety and hazard information for this compound was not found in the search results. It is recommended to handle all chemicals with appropriate safety measures, including wearing protective clothing and avoiding inhalation or ingestion .

Future Directions

The future directions in the research and application of this compound could involve its potential use in biocatalytic processes . Additionally, the synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane ring systems is a field that has attracted attention from many research groups worldwide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for enhanced efficiency and sustainability . These systems allow for continuous production, reducing the reaction time and improving yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:

    Reduction: As mentioned, the cyano group can be reduced to an aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride (LAH) in THF.

    Substitution: Various nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Aminomethyl derivatives.

    Substitution: Substituted aminomethyl derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a tert-butyl ester group. This combination provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(15,7-10)9-14;/h10H,4-9,14H2,1-3H3;1H/t10?,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKTYNMCBFWDRP-FOKUGOJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CCC[C@]1(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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